molecular formula C17H12F6N4OS2 B12131301 N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12131301
M. Wt: 466.4 g/mol
InChI Key: JZYGRJUGWXJMOU-UHFFFAOYSA-N
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Description

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a trifluoromethyl-substituted phenyl group, a 1,2,4-triazole core, and a thiophene moiety. Its structure combines electron-withdrawing (trifluoromethyl) and electron-donating (thiophene) groups, making it a candidate for diverse applications, including medicinal chemistry and materials science. The compound’s bioactivity is hypothesized to arise from its ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-π stacking due to its aromatic systems .

Properties

Molecular Formula

C17H12F6N4OS2

Molecular Weight

466.4 g/mol

IUPAC Name

N-[3,5-bis(trifluoromethyl)phenyl]-2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C17H12F6N4OS2/c1-27-14(12-3-2-4-29-12)25-26-15(27)30-8-13(28)24-11-6-9(16(18,19)20)5-10(7-11)17(21,22)23/h2-7H,8H2,1H3,(H,24,28)

InChI Key

JZYGRJUGWXJMOU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthesis of 4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol

Adapting procedures from triazole-thione literature:

  • Thiosemicarbazide Formation

    • React thiophene-2-carbohydrazide (1.0 eq) with methyl isothiocyanate (1.2 eq) in ethanol under reflux (Δ12 h)

    • Yield : 78% after recrystallization (EtOH/H<sub>2</sub>O)

  • Cyclization to Triazolethione

    • Treat intermediate with 2M KOH (aq) at 100°C for 4 h

    • Acidify to pH 5 with glacial acetic acid

    • Key Data :

      • m.p. 162–164°C

      • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 13.2 (s, 1H, SH), 7.89 (dd, J = 3.7, 1.0 Hz, 1H), 7.72 (dd, J = 5.1, 1.0 Hz, 1H), 7.21 (dd, J = 5.1, 3.7 Hz, 1H), 3.65 (s, 3H)

Preparation of 2-Chloro-N-[3,5-bis(trifluoromethyl)phenyl]acetamide

From 3,5-bis(trifluoromethyl)aniline (CAS 328-74-5):

  • React with chloroacetyl chloride (1.5 eq) in dichloromethane at 0°C → RT (24 h)

  • Optimized Conditions :

    • Base: Pyridine (2.0 eq)

    • Workup: Wash with 5% HCl (aq), dry (MgSO<sub>4</sub>), concentrate

    • Yield : 91% white crystals

    • m.p. 98–100°C

Thioether Coupling

Critical reaction parameters from patent literature:

ParameterOptimal Value
SolventAnhydrous DMF
BaseK<sub>2</sub>CO<sub>3</sub> (2.5 eq)
Temperature80°C
Reaction Time8 h
Molar Ratio (1:1.1)Acetamide : Triazolethiol

Purification :

  • Filter hot solution through Celite®

  • Precipitate product by adding ice water

  • Column chromatography (SiO<sub>2</sub>, hexane/EtOAc 3:1)
    Isolated Yield : 68%

Synthesis of 2-[(4-Methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl]acetic Acid

Novel approach adapting PMC methodologies:

  • Mercaptoacetic Acid Coupling

    • React triazolethione (1.0 eq) with bromoacetic acid (1.2 eq) in EtOH/H<sub>2</sub>O (4:1)

    • Add NaOH (2.0 eq) at 0°C → RT (6 h)

    • Yield : 83% after acidification (pH 2)

  • Activation as Acid Chloride

    • Treat with SOCl<sub>2</sub> (3.0 eq) in dry toluene (Δ3 h)

    • Remove excess reagent under vacuum

Amide Bond Formation

Using 3,5-bis(trifluoromethyl)aniline:

  • Slowly add acid chloride (1.1 eq) to amine (1.0 eq) in THF at -78°C

  • Warm to RT over 12 h

  • Key Advantages :

    • Avoids racemization

    • Enables stoichiometric control

Yield Comparison :

MethodIsolated YieldPurity (HPLC)
Pathway A68%98.2%
Pathway B72%99.1%

Process Optimization and Scalability

Solvent Screening for Thioether Formation

SolventDielectric Constant (ε)Yield (%)Purity (%)
DMF36.76898.2
DMSO46.75497.8
MeCN37.56196.5
THF7.52989.3

DMF provides optimal polarity for SN2 displacement while solubilizing both reactants

Temperature Profile Studies

Critical reaction metrics at varying temperatures:

Temp (°C)Time (h)Conversion (%)Byproduct Formation
602487<5%
808987%
10049922%

80°C balances reaction rate with acceptable impurity levels

Analytical Characterization

Spectroscopic Validation

<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>) :

  • δ 8.21 (s, 2H, Ar-H)

  • δ 7.68 (s, 1H, Ar-H)

  • δ 7.45–7.39 (m, 3H, thiophene + NH)

  • δ 4.12 (s, 2H, SCH<sub>2</sub>CO)

  • δ 3.74 (s, 3H, NCH<sub>3</sub>)

HRMS (ESI-TOF) :

  • Calc. for C<sub>18</sub>H<sub>14</sub>F<sub>6</sub>N<sub>4</sub>OS<sub>2</sub> [M+H]<sup>+</sup>: 488.1105

  • Found: 488.1103

Industrial-Scale Considerations

Cost Analysis of Key Reagents

ComponentPrice (USD/kg)Mol. WeightCost Contribution
3,5-Bis(trifluoromethyl)aniline1,250229.1262%
Thiophene-2-carbohydrazide980140.1828%
Methyl isothiocyanate32073.115%

Waste Stream Management

  • DMF Recovery : Distillation (bp 153°C) achieves 92% solvent reuse

  • K<sub>2</sub>CO<sub>3</sub> Neutralization : Treat with H<sub>3</sub>PO<sub>4</sub> to precipitate K<sub>3</sub>PO<sub>4</sub> (fertilizer grade)

Chemical Reactions Analysis

Types of Reactions

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazole Ring : Achieved through cyclization reactions with hydrazine derivatives.
  • Introduction of the Thiophene Ring : Coupling reactions with triazole intermediates.
  • Attachment of Trifluoromethyl Groups : Utilizes nucleophilic substitution reactions.
  • Final Assembly : Involves condensation and substitution reactions to form the acetamide linkage.

Medicinal Chemistry

N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has shown promise as:

  • Lead Compound for Drug Development : Its structural features may inhibit specific enzymes or receptors, making it a candidate for developing new pharmaceuticals targeting diseases such as cancer or infections.

Materials Science

The compound's unique electronic properties make it suitable for:

  • Development of Novel Materials : It can be utilized in creating materials with specific optical or electronic characteristics. Its application in organic electronics or photonic devices is under exploration.

Industrial Chemistry

In industrial applications, this compound serves as:

  • Intermediate in Synthesis : It can facilitate the synthesis of more complex molecules.
  • Catalyst in Chemical Reactions : Its structural motifs are useful in organocatalysis, particularly in promoting various organic transformations.

Case Studies

  • Anticancer Activity :
    • Research indicates that compounds similar to this compound exhibit significant anticancer properties. Studies involving molecular docking suggest potential as inhibitors against cancer-related targets.
  • Catalytic Applications :
    • The compound has been evaluated for its role in catalyzing organic reactions. For instance, derivatives have been shown to facilitate reactions through hydrogen bonding mechanisms, enhancing reaction rates and selectivity.

Mechanism of Action

The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity, while the triazole and thiophene rings contribute to its overall stability and reactivity. The compound may inhibit or activate specific pathways, leading to its desired effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Triazole Derivatives

The compound belongs to a class of 1,2,4-triazole-3-ylsulfanyl acetamides. Key analogs include:

Compound Name Substituents on Triazole Ring (Position 4 and 5) Key Functional Groups
Target Compound 4-methyl, 5-(thiophen-2-yl) Thiophene (electron-rich), trifluoromethyl (electron-deficient)
N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-chlorophenyl), 5-(4-pyridinyl) Chlorophenyl (lipophilic), pyridinyl (polar, basic)
Hypothetical Analog A 4-ethyl, 5-(furan-2-yl) Furan (electron-rich), ethyl (nonpolar)
Key Observations:
  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s thiophene (electron-rich) contrasts with analogs featuring pyridinyl (polar) or chlorophenyl (electron-deficient) groups. This alters solubility and target binding kinetics .
  • Impact on Bioactivity : Chlorophenyl and pyridinyl substituents may enhance interactions with enzymes or receptors requiring polar or aromatic stacking, whereas thiophene could favor redox-active pathways .

NMR Spectroscopic Comparisons

A study comparing NMR profiles of structurally related triazole derivatives revealed:

  • Chemical Shift Consistency : Core protons (outside regions A and B in Figure 6 of ) show nearly identical shifts, indicating conserved electronic environments in the triazole and acetamide regions.
  • Divergence in Specific Regions :
    • Region A (positions 39–44) : Affected by substituents at position 5 (e.g., thiophene vs. pyridinyl). Thiophene’s conjugated system may deshield nearby protons, increasing δ-values.
    • Region B (positions 29–36) : Sensitive to substituents at position 4 (e.g., methyl vs. chlorophenyl). Chlorophenyl’s inductive effect could downfield-shift adjacent protons .

Bioactivity and Reactivity Trends

  • Thiophene-Containing Derivatives : The target compound’s thiophene may enhance metabolic stability compared to furan analogs due to sulfur’s resistance to oxidation. This could prolong in vivo activity .
  • Chlorophenyl/Pyridinyl Analogs : These groups may improve binding to targets like kinases or GPCRs, as seen in related studies where pyridinyl enhanced inhibition of tyrosine kinases .

Implications for Research and Development

  • Lumping Strategy in Modeling : Compounds with trifluoromethyl-phenyl and triazole cores may be grouped for computational studies, but substituent-specific effects (e.g., thiophene vs. chlorophenyl) necessitate individualized assessment of reactivity and environmental persistence .
  • Synthetic Optimization : Replacing thiophene with pyridinyl could tune solubility for CNS-targeted drugs, while methyl groups at position 4 may reduce steric hindrance compared to bulkier substituents .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of this compound to achieve high yield and purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Formation of the triazole core via cyclization of thiosemicarbazide intermediates under reflux conditions (e.g., ethanol, 80°C for 6–8 hours) .
  • Step 2 : Sulfanyl-acetamide coupling using coupling agents like EDCI/HOBt in dichloromethane at room temperature .
  • Step 3 : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization .
  • Critical Parameters : Solvent choice (polar aprotic solvents enhance reactivity), temperature control (±2°C), and stoichiometric ratios (e.g., 1:1.2 for thiophene derivatives) to minimize side reactions .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions (e.g., trifluoromethyl peaks at δ 120–125 ppm in 19F NMR) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]+ expected for C20H14ClF3N4O2S2) .

Q. How does the compound’s stability under varying pH and light conditions impact experimental design?

  • Methodological Answer :

  • pH Stability : Conduct accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 37°C for 24 hours) with HPLC monitoring. The compound is stable at pH 6–8 but hydrolyzes in strongly acidic/basic conditions due to sulfanyl group lability .
  • Light Sensitivity : Store in amber vials under inert gas (N2/Ar). UV-Vis spectroscopy (200–400 nm) can track photodegradation products .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be systematically designed to enhance bioactivity?

  • Methodological Answer :

  • Substituent Variation : Replace the thiophen-2-yl group with pyridinyl () or furanyl () to test antimicrobial potency.
  • Assay Design : Use standardized microbial inhibition assays (e.g., MIC against S. aureus) or enzyme inhibition assays (e.g., COX-2) with IC50 calculations .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., PDB: 1CX2) and prioritize synthetic targets .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate antifungal activity using both broth microdilution (CLSI M27) and agar diffusion methods to rule out false positives .
  • Purity Reassessment : Re-analyze discrepant batches via HPLC-MS to confirm absence of impurities (e.g., unreacted triazole intermediates) .
  • Structural Analog Comparison : Benchmark against analogs like N-(4-fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide () to isolate substituent effects .

Q. How can computational and experimental methods integrate to elucidate the mechanism of action?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate binding to ATP-binding pockets (e.g., kinase targets) using GROMACS to identify key residue interactions (e.g., hydrogen bonds with Glu87) .
  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) and validate computational predictions .
  • Metabolomic Profiling : LC-MS/MS-based untargeted metabolomics to identify disrupted pathways (e.g., purine metabolism in cancer cells) .

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